molecular formula C15H8F4 B8163513 4-Ethynyl-2-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl

4-Ethynyl-2-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B8163513
M. Wt: 264.22 g/mol
InChI Key: ZXBGDVHISHJICO-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method might include:

    Suzuki Coupling Reaction: This reaction can be used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound.

    Sonogashira Coupling: This reaction can introduce the ethynyl group to the biphenyl core using a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.

    Fluorination and Trifluoromethylation: Specific reagents and conditions are used to introduce the fluoro and trifluoromethyl groups onto the biphenyl core.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while optimizing for yield, cost, and safety. This might include continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Potential use in the development of bioactive molecules or probes.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethyl group.

    4-Ethynyl-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluoro group.

    2-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the ethynyl group.

Uniqueness

4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of the ethynyl, fluoro, and trifluoromethyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-[4-(trifluoromethyl)phenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4/c1-2-10-3-8-13(14(16)9-10)11-4-6-12(7-5-11)15(17,18)19/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBGDVHISHJICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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